molecular formula C22H18FN3O3S B2428749 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895474-76-7

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2428749
CAS No.: 895474-76-7
M. Wt: 423.46
InChI Key: TVZOQCRHFJEEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, a fluorophenyl group, and a sulfonyl-propanamide linkage, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-15-9-11-16(12-10-15)30(28,29)14-13-21(27)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZOQCRHFJEEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with a carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the sulfonyl-propanamide linkage can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methylphenyl)sulfonyl)propanamide

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding interactions, making it a valuable molecule for various applications.

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzimidazole derivatives with various aryl sulfonyl chlorides and amines. The structural formula can be represented as follows:

C19H18FN3O2S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}

This compound features a benzimidazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor activity. In vitro assays revealed that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, indicating potent activity.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)6.8
HeLa (Cervical Cancer)4.5

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and metabolic disorders. For instance, it has been identified as a non-competitive inhibitor of α-glucosidase, with an IC50 value of 0.71 ± 0.02 µM. Kinetic studies indicate that it binds to an allosteric site on the enzyme, thereby disrupting its activity without competing with the substrate.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors.
  • Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in cancer cells, preventing their proliferation.
  • Enzyme Interaction : As mentioned earlier, it inhibits α-glucosidase activity, which is crucial for glucose metabolism.

Case Studies

In a recent case study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. This highlights its potential as a therapeutic agent for managing hyperglycemia.

Summary of Findings from Case Studies

Study Focus Outcome
Antitumor ActivitySignificant inhibition in cell lines
Enzyme InhibitionNon-competitive α-glucosidase inhibitor
In Vivo Hypoglycemic EffectReduced blood glucose levels in diabetic rats

Q & A

Q. What are the recommended synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions:

  • Step 1: Synthesize the benzimidazole core via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .
  • Step 2: Introduce the sulfonyl group by reacting 4-fluorobenzenesulfonyl chloride with the benzimidazole intermediate in anhydrous dichloromethane (DCM) using triethylamine as a base .
  • Step 3: Couple the sulfonamide intermediate with propanamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–25°C .
    Optimization: Use CuI catalysis (1–5 mol%) to enhance coupling efficiency and purity (>95% by HPLC). Reaction temperatures should be maintained at 60–80°C to minimize side products .

Q. What analytical methods are critical for characterizing this compound and verifying its purity?

Answer:

  • 1H/13C NMR: Confirm structural integrity by matching peaks to expected chemical shifts (e.g., benzimidazole protons at δ 7.2–8.1 ppm, sulfonyl group at δ 3.1–3.5 ppm) .
  • HRMS: Validate molecular weight (e.g., [M+H]+ calculated for C23H19FN4O3S: 467.1194) .
  • HPLC: Ensure >98% purity using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenylsulfonyl group in biological activity?

Answer:

  • Substituent Variation: Replace the 4-fluoro group with electron-withdrawing (e.g., -NO2, -CF3) or electron-donating (e.g., -OCH3) groups to assess impact on enzyme inhibition (e.g., kinases) .
  • Assay Design: Test analogs in dose-response assays (e.g., IC50 determination against cancer cell lines) and compare binding affinities via surface plasmon resonance (SPR) .
  • Findings: Studies on similar compounds show 3,5-dichloro substitution increases potency by 14-fold, while methoxy groups reduce activity .

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for benzimidazole-sulfonamide hybrids?

Answer:

  • Standardization: Use identical cell lines (e.g., HepG2 or MCF-7) and exposure times (e.g., 48 hours for MTT assays) .
  • Metabolic Stability: Assess compound stability in liver microsomes to rule out degradation artifacts .
  • Computational Modeling: Perform molecular dynamics simulations to identify off-target interactions that may explain variability .

Q. How can computational methods predict the compound’s mechanism of action and target selectivity?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with putative targets (e.g., PARP-1 or EGFR kinases). Focus on hydrogen bonding between the sulfonyl group and catalytic lysine residues .
  • Pharmacophore Mapping: Identify essential features (e.g., benzimidazole aromaticity, sulfonyl electronegativity) using Schrödinger’s Phase .
  • Validation: Compare predicted binding scores with experimental IC50 values from kinase inhibition assays .

Q. What formulation challenges arise due to the compound’s poor aqueous solubility, and how can they be addressed?

Answer:

  • Solubility Enhancement: Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Nanoformulation: Develop liposomal or polymeric nanoparticles (size: 100–200 nm) to improve bioavailability .
  • Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to optimize storage .

Methodological Considerations

Q. Designing Comparative Studies with Structural Analogs

  • Selection Criteria: Include analogs with variations in the benzimidazole core (e.g., pyridine substitution) and sulfonamide linker length .
  • Assay Matrix: Test all compounds in parallel for cytotoxicity (MTT), apoptosis (Annexin V), and target inhibition (Western blot for caspase-3) .

Q. Addressing Stability in Biological Matrices

  • Sample Preparation: Spike the compound into plasma or serum and analyze recovery rates via LC-MS/MS .
  • Degradation Pathways: Identify metabolites using high-resolution mass spectrometry (e.g., sulfoxide formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.